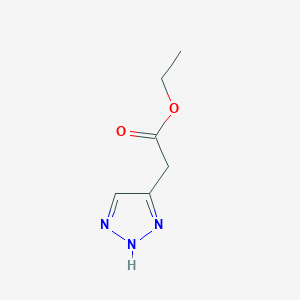
Ethyl triazolylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl triazolylacetate is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl triazolylacetate can be synthesized through a variety of methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This method is highly efficient and regioselective, producing 1,4-disubstituted triazoles. The reaction typically involves the use of terminal alkynes and organic azides in the presence of a copper catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances safety by minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: Ethyl triazolylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triazole carboxylic acids, while reduction can produce triazole alcohols.
Scientific Research Applications
Ethyl triazolylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: this compound derivatives have shown promise as antifungal, antibacterial, and anticancer agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl triazolylacetate involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. The compound’s ability to inhibit enzymes and disrupt cellular pathways is attributed to its structural similarity to natural substrates and its high binding affinity.
Comparison with Similar Compounds
Ethyl triazolylacetate can be compared to other triazole derivatives, such as:
1,2,3-Triazoles: These compounds share a similar core structure but differ in their substitution patterns and functional groups.
1,2,4-Triazoles: These isomers have different nitrogen atom arrangements, leading to distinct chemical and biological properties.
Thiazoles: While structurally different, thiazoles also exhibit diverse biological activities and are used in similar applications.
Uniqueness: this compound stands out due to its versatility in chemical synthesis and its broad range of applications. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industry.
Properties
CAS No. |
198125-35-8 |
|---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
ethyl 2-(2H-triazol-4-yl)acetate |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)3-5-4-7-9-8-5/h4H,2-3H2,1H3,(H,7,8,9) |
InChI Key |
FDNUSDNNHATIKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















